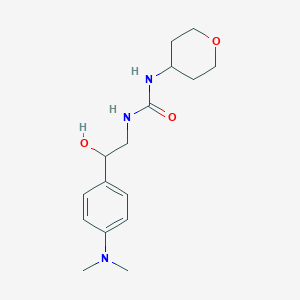

1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as DT-13, is a synthetic compound that has been the subject of much scientific research in recent years. DT-13 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Corrosion Inhibition

One application involves the use of Schiff base compounds derived from similar structures in corrosion inhibition. For example, studies have shown that certain Schiff base compounds can significantly retard the corrosion rate of steel in acidic solutions, highlighting their potential as effective corrosion inhibitors in industrial applications (Emregül & Hayvalı, 2006).

Hydrogel Formation

Another application is in the field of hydrogel formation, where certain urea compounds have been found to form hydrogels in acidic conditions. These hydrogels' rheology and morphology can be tuned by the identity of the anion, showing potential for creating materials with specific physical properties (Lloyd & Steed, 2011).

Diverse Chemical Library Generation

Furthermore, compounds containing the dimethylamino group have been utilized as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries. This demonstrates their utility in expanding the chemical space for drug discovery and material science applications (Roman, 2013).

Synthesis of Cytotoxic Compounds

In pharmacology, derivatives of 1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea have been synthesized and evaluated for cytotoxic activity. For instance, new heterocyclic compounds bearing the dimethylamino phenyl substituent have shown promising cytotoxic activity against cancer cell lines, indicating their potential in cancer therapy (Mansour et al., 2020).

Molecular Self-Assembly

The capability of certain heterocyclic ureas to undergo concentration-dependent unfolding to form multiply hydrogen-bonded complexes has been explored. This property is utilized in designing self-assembling materials, which can mimic biological processes and find applications in nanotechnology and materials science (Corbin et al., 2001).

properties

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-19(2)14-5-3-12(4-6-14)15(20)11-17-16(21)18-13-7-9-22-10-8-13/h3-6,13,15,20H,7-11H2,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJMOAWHSFFDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2881714.png)

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2881719.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2881721.png)

![4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)

![4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2881726.png)

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2881727.png)

![ethyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetate](/img/structure/B2881728.png)